3,3-dimethyl-N-phenethylbutan-1-amine
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Overview
Description
3,3-dimethyl-N-phenethylbutan-1-amine is a psychoactive compound that belongs to the phenethylamine class of drugs. It is structurally similar to amphetamine and methamphetamine and has been found in various plant species, including Acacia berlandieri and Acacia rigidula. The molecular formula of this compound is C14H23N, and it has a molecular weight of 205.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-phenethylbutan-1-amine typically involves the alkylation of phenethylamine with 3,3-dimethylbutyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-phenethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted amines and other derivatives.
Scientific Research Applications
3,3-dimethyl-N-phenethylbutan-1-amine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its psychoactive properties and potential effects on the central nervous system.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Used in the synthesis of other chemical compounds and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-phenethylbutan-1-amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a central nervous system stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood, alertness, and energy levels. The compound may also interact with serotonin receptors, contributing to its psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Structurally similar but lacks the 3,3-dimethyl substitution.
Methamphetamine: Similar structure with an additional methyl group on the nitrogen atom.
Phenethylamine: The parent compound with a simpler structure.
Uniqueness
3,3-dimethyl-N-phenethylbutan-1-amine is unique due to its specific structural modifications, which may result in distinct pharmacological properties compared to other phenethylamines. The presence of the 3,3-dimethyl substitution may influence its binding affinity to neurotransmitter receptors and its overall psychoactive profile.
Properties
IUPAC Name |
3,3-dimethyl-N-(2-phenylethyl)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-14(2,3)10-12-15-11-9-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPKPANABCZMCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNCCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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